molecular formula C12H15NO5 B2389516 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane CAS No. 439110-69-7

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane

Cat. No.: B2389516
CAS No.: 439110-69-7
M. Wt: 253.254
InChI Key: JLNZXLDYILEZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane is an organic compound with the molecular formula C12H15NO5 It is characterized by the presence of a dioxolane ring, a nitrophenoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-nitrophenol with an appropriate epoxide under acidic or basic conditions to form the nitrophenoxy intermediate. This intermediate is then reacted with a dioxolane derivative in the presence of a catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various biochemical pathways, leading to the modulation of biological activities. The dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-[1-(4-aminophenoxy)ethyl]-1,3-dioxolane: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-2-[1-(4-chlorophenoxy)ethyl]-1,3-dioxolane: Contains a chlorophenoxy group instead of a nitrophenoxy group.

    2-Methyl-2-[1-(4-methoxyphenoxy)ethyl]-1,3-dioxolane: Features a methoxy group in place of the nitro group.

Uniqueness

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-9(12(2)16-7-8-17-12)18-11-5-3-10(4-6-11)13(14)15/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNZXLDYILEZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(OCCO1)C)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.